4-ethylthiophen-3-amine hydrochloride
Description
4-Ethylthiophen-3-amine hydrochloride is an organic compound featuring a thiophene ring substituted with an ethyl group at the 4-position and an amine group at the 3-position, stabilized as a hydrochloride salt. The ethyl substituent enhances lipophilicity, which may improve membrane permeability, while the hydrochloride salt improves aqueous solubility, a critical factor in drug formulation .
Properties
CAS No. |
2624142-35-2 |
|---|---|
Molecular Formula |
C6H10ClNS |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylthiophen-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The Paal-Knorr synthesis is a common method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine group or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Various amines, alkyl halides, and Lewis acids.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
4-Ethylthiophen-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-ethylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects in Thiophene Derivatives
4-Bromothiophen-3-amine Hydrochloride (CAS 1864015-49-5)
- Structural Differences : Bromine replaces the ethyl group at the 4-position.
- Physicochemical Properties: Bromine’s electronegativity and larger atomic radius reduce electron density on the thiophene ring compared to the electron-donating ethyl group. Molecular weight increases (C₄H₅BrClNS vs.
- Reactivity : Bromine may facilitate nucleophilic substitution reactions, unlike the ethyl group, which is inert under similar conditions .
Table 1: Thiophene-Based Hydrochloride Salts
| Compound | Substituent (Position) | Molecular Formula | Key Properties |
|---|---|---|---|
| 4-Ethylthiophen-3-amine HCl | -C₂H₅ (4), -NH₂ (3) | C₆H₁₀ClNS | High lipophilicity, moderate solubility |
| 4-Bromothiophen-3-amine HCl | -Br (4), -NH₂ (3) | C₄H₅BrClNS | Lower electron density, higher reactivity |
Comparison with Benzimidamide Hydrochlorides
Benzimidamide derivatives () share the hydrochloride salt feature but differ in core structure:
- 3-Methylbenzimidamide HCl (CAS 20680-59-5) and 4-Methylbenzimidamide HCl (CAS 6326-27-8):
Substituted Aniline Hydrochlorides
- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl ():
- Functional Groups : Trifluoromethyl (-CF₃, electron-withdrawing) and methoxyethoxy (-OCH₂CH₂OCH₃, electron-donating).
- Impact : The -CF₃ group decreases electron density on the aromatic ring, reducing nucleophilicity of the amine compared to 4-ethylthiophen-3-amine HCl. This affects reactivity in electrophilic substitutions (e.g., iodination yields 93% in ) .
Hydrochloride Salts in Drug Development ()
Analytical Methodologies (Evidences 3, 6, 9)
RP-HPLC is widely used to analyze hydrochloride salts:
- Retention Behavior : 4-Ethylthiophen-3-amine HCl’s ethyl group increases hydrophobicity compared to polar analogs (e.g., amidines), leading to longer retention times in methods like those validated for amitriptyline HCl (Table 3, 6) .



- Stability : Hydrochloride salts generally exhibit robust solution stability under acidic conditions, critical for formulation .
Q & A
Q. Table 1: Analytical Parameters for Purity Assessment
| Technique | Target Parameter | Acceptable Range | Reference |
|---|---|---|---|
| ¹H NMR | Integration ratio (ethyl:amine) | 3:1 | |
| HPLC | Retention time | 8.2 ± 0.2 min | |
| Elemental Analysis | %C, %H, %N | ±0.3% of theory |
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